Daphnetin

Catalog No.
S525011
CAS No.
486-35-1
M.F
C9H6O4
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daphnetin

CAS Number

486-35-1

Product Name

Daphnetin

IUPAC Name

7,8-dihydroxychromen-2-one

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H

InChI Key

ATEFPOUAMCWAQS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)O

Synonyms

7,8-dihydroxycoumarin, daphnetin

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)O

Anticancer Properties

Daphnetin exhibits promising anti-cancer effects in various studies. Research suggests it can suppress the growth and proliferation of cancer cells through various mechanisms, including:

  • Inducing cell death (apoptosis): Daphnetin triggers apoptosis in cancer cells, leading to their self-destruction .
  • Anti-angiogenesis: It hinders the formation of new blood vessels, crucial for tumor growth and metastasis .
  • Modulating cell signaling pathways: Daphnetin affects various signaling pathways involved in cancer development and progression .

Antibacterial Activity

Daphnetin demonstrates antibacterial properties against various bacterial strains, including the common stomach ulcer-causing bacterium, Helicobacter pylori . This activity makes it a potential candidate for developing novel antibacterial agents.

Anti-inflammatory and Neuroprotective Effects

Daphnetin exhibits anti-inflammatory and neuroprotective properties in animal models. Studies suggest it can:

  • Reduce inflammation: Daphnetin may suppress the production of inflammatory mediators, offering potential benefits in managing inflammatory conditions like arthritis .
  • Improve cognitive function: Daphnetin administration in animal models has shown improved memory and learning, suggesting potential benefits for neurodegenerative diseases .

Daphnetin, also known as 7,8-dihydroxycoumarin, is a naturally occurring compound belonging to the coumarin family. It is primarily isolated from plants of the genus Daphne, which are part of the Thymelaeaceae family. Daphnetin has a chemical formula of C₉H₆O₄ and features a coumarin-like backbone with two hydroxyl groups at positions 7 and 8, distinguishing it from other coumarins. This compound appears as an odorless and tasteless powder that is soluble in organic solvents like ethanol and methanol but has limited solubility in water .

Daphnetin's mechanism of action is multifaceted and depends on the specific biological context. Here are some potential mechanisms:

  • Protein Kinase Inhibition: Daphnetin can inhibit the activity of specific protein kinases, such as epidermal growth factor receptor (EGFR), protein kinase A (PKA), and protein kinase C (PKC) []. This may lead to the suppression of cell proliferation and altered cellular signaling pathways.
  • Antioxidant Activity: The presence of hydroxyl groups in its structure suggests potential free radical scavenging activity, helping to protect cells from oxidative stress [].
  • Antimalarial Effects: Studies suggest daphnetin may have schizontocidal activity against malaria parasites, but the exact mechanism requires further investigation [].
, including:

  • Glycosylation: Daphnetin can be enzymatically converted to daphnin (7-O-glucoside) through the action of O-dihydroxycoumarin 7-O-glucosyltransferase .
  • Hydrolysis: It can be hydrolyzed to yield its glycosidic derivative, daphnin, or reformed from daphnin under specific conditions .
  • Condensation Reactions: Daphnetin derivatives can be synthesized via Knoevenagel condensation and acid-catalyzed Pechmann reactions, allowing for structural modifications that enhance its biological activity .

Daphnetin exhibits a wide range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit the TLR4/NF-kB signaling pathway, which plays a crucial role in inflammatory responses. This inhibition helps mitigate inflammation in various animal models .
  • Antioxidant Properties: Daphnetin demonstrates significant radical scavenging activity, making it effective against oxidative stress. Its derivatives have shown enhanced antioxidant capabilities depending on their substituents .
  • Neuroprotective Effects: Research indicates that daphnetin may protect against neurodegenerative processes by modulating inflammatory signaling pathways and reducing oxidative damage .

Daphnetin can be synthesized through several methods:

  • From Pyrogallol: Heating pyrogallol with propionic acid under concentrated sulfuric acid catalysis produces daphnetin .
  • Using 2,3,4-Trihydroxybenzaldehyde: In the presence of N,N-diethylaniline and ethyl acetate under nitrogen atmosphere, daphnetin can be synthesized from 2,3,4-trihydroxybenzaldehyde .
  • Isolation from Plants: Daphnetin is traditionally extracted from Daphne species using solvents like ethanol or methanol, followed by chromatographic techniques for purification .

Daphnetin has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, daphnetin is being explored for therapeutic uses in treating conditions like arthritis, neurodegenerative diseases, and cancer .
  • Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative or additive in food products .
  • Cosmetics: Daphnetin's skin-protective effects may also find applications in cosmetic formulations aimed at reducing oxidative stress on the skin .

Daphnetin interacts with various biological molecules:

  • Human Serum Albumin Binding: Studies show that daphnetin binds to human serum albumin, affecting its microenvironment and potentially influencing drug delivery and metabolism .
  • Enzymatic Interactions: Its conversion between daphnin and daphnetin involves enzymatic pathways that are crucial for its biological activities and metabolism within the body .

Daphnetin shares structural similarities with several other compounds but possesses unique characteristics that distinguish it:

Compound NameStructural FeaturesUnique Aspects
CoumarinBasic coumarin structureLacks additional hydroxyl groups
UmbelliferoneHydroxycoumarin with one hydroxylFewer hydroxyl groups; less potent antioxidant
ScopoletinContains methoxy groupDifferent functional groups affecting solubility
7-HydroxycoumarinHydroxyl at position 7Similar but lacks hydroxyl at position 8

Daphnetin's unique arrangement of hydroxyl groups contributes significantly to its enhanced biological activity compared to these similar compounds. Its strong antioxidant capacity and specific anti-inflammatory effects make it a valuable compound for further research and application in health-related fields .

Daphnetin, systematically named 7,8-dihydroxy-2H-chromen-2-one, belongs to the hydroxycoumarins class of organic compounds, specifically categorized as a 7,8-dihydroxycoumarin. This compound carries the molecular formula C9H6O4 and maintains a molecular weight of 178.14 Da. The Chemical Abstracts Service (CAS) has assigned daphnetin the registry number 486-35-1, which serves as its unique chemical identifier in scientific databases worldwide. The compound's IUPAC name reflects its structural characteristics, indicating the presence of two hydroxyl groups positioned at the 7th and 8th carbon atoms of the coumarin backbone.

The structural configuration of daphnetin features a fused benzene ring system with an α-pyrone ring, characteristic of all coumarin derivatives. The InChI key for daphnetin is ATEFPOUAMCWAQS-UHFFFAOYSA-N, providing a standardized representation of its molecular structure. The compound exhibits specific physicochemical properties that contribute to its biological activity, including high solubility in organic solvents and moderate solubility in water. Daphnetin crystallizes as a white to yellow powder with a distinct melting point of 256°C, indicating its thermal stability under standard laboratory conditions.

PropertyValueReference
Molecular FormulaC9H6O4
Molecular Weight178.14 Da
CAS Number486-35-1
Melting Point256°C
IUPAC Name7,8-dihydroxy-2H-chromen-2-one
InChI KeyATEFPOUAMCWAQS-UHFFFAOYSA-N

The compound's classification within the broader coumarin family places it among phenylpropanoids and polyketides, specifically within the coumarins and derivatives class. This taxonomic positioning reflects daphnetin's biosynthetic origins and its structural relationship to other naturally occurring coumarins. The presence of the two hydroxyl groups in the 7,8-positions distinguishes daphnetin from other coumarin derivatives and contributes significantly to its unique pharmacological profile. These structural features enable daphnetin to participate in various biochemical interactions, including hydrogen bonding and metal chelation, which are crucial for its biological activities.

Historical Background and Discovery

The discovery and isolation of daphnetin traces back to the systematic investigation of plants belonging to the genus Daphne, from which the compound derives its name. Historical records indicate that daphnetin was first isolated from Daphne species, flowering shrubs comprising several dozen species found across Europe, Asia, and North Africa. The nomenclature "daphnetin" directly reflects its botanical origin, establishing a clear connection between the compound and its natural source material. Early phytochemical investigations of Daphne plants revealed the presence of multiple bioactive compounds, with daphnetin emerging as one of the most significant secondary metabolites.

The initial characterization of daphnetin occurred during systematic studies of coumarin derivatives in medicinal plants, where researchers sought to identify and isolate compounds responsible for the therapeutic properties traditionally attributed to Daphne species. Traditional Chinese medicine has historically utilized daphnetin-containing plants for treating various ailments, including rheumatoid arthritis and coagulopathy, establishing a foundation for modern scientific investigation. The compound's recognition in traditional medical systems provided early indicators of its potential therapeutic value, guiding subsequent research efforts.

Modern synthetic approaches to daphnetin production have been developed to overcome limitations associated with natural extraction. Chemists have established multiple synthetic pathways to facilitate large-scale production of daphnetin, addressing the challenges posed by limited natural availability. These synthetic methodologies have enabled expanded research into daphnetin's properties and applications, supporting both basic research and potential clinical development. The development of efficient synthetic routes represents a crucial advancement in making daphnetin more accessible for pharmaceutical research and potential therapeutic applications.

Natural Occurrence and Distribution

Daphnetin exhibits a relatively restricted natural distribution, primarily occurring in plants of the genus Daphne, which encompasses approximately 50-95 species of flowering shrubs distributed across temperate regions of Europe, Asia, and North Africa. The Thymelaeaceae family, to which Daphne belongs, shows a predominantly Southern Hemisphere distribution with notable concentrations in Australia and tropical Africa, though Daphne species specifically favor temperate northern regions. Within Daphne plants, daphnetin occurs as both the free compound and as glycosidic derivatives, most notably daphnin (daphnetin 7-β-D-glucopyranoside).

Beyond the Daphne genus, daphnetin has been identified in Matricaria chamomilla, commonly known as chamomile, expanding its natural occurrence beyond the original taxonomic family. This discovery in chamomile suggests that daphnetin biosynthesis may be more widespread than initially recognized, occurring in phylogenetically distinct plant lineages. Additional investigations have revealed daphnetin's presence in chickpea and watermelon, indicating its potential role as a biomarker for consumption of these food products. The compound's occurrence in diverse plant species suggests multiple evolutionary pathways for its biosynthesis and potential ecological functions.

The biosynthetic pathway leading to daphnetin formation involves enzymatic processes characteristic of coumarin metabolism in plants. Daphnetin can undergo enzymatic glycosylation catalyzed by O-dihydroxy coumarin 7-O-glucosyltransferase to yield daphnin, its 7-O-glucoside derivative. In Daphne odora and related species, daphnin formation occurs through conversion from p-glucosyl oxycinnamic acid, with subsequent potential conversion to 8-glucoside through transglucosidase activity. This enzymatic machinery demonstrates the sophisticated biochemical pathways plants employ to produce and modify coumarin derivatives like daphnetin.

Plant SpeciesFamilyGeographic DistributionCompound FormReference
Daphne speciesThymelaeaceaeEurope, Asia, North AfricaFree daphnetin, daphnin
Matricaria chamomillaAsteraceaeWorldwide (cultivated)Daphnetin, daphnin
Cicer arietinum (Chickpea)FabaceaeMediterranean, Middle EastDaphnetin
Citrullus lanatus (Watermelon)CucurbitaceaeAfrica (native), worldwideDaphnetin

The ecological significance of daphnetin in these plant species remains an active area of investigation, with potential roles including antimicrobial defense, herbivore deterrence, and allelopathic interactions with other plants. The compound's strong antibacterial properties observed in laboratory studies suggest that daphnetin may serve as a natural defense mechanism against pathogenic microorganisms in plant tissues. Understanding the natural distribution and ecological function of daphnetin provides important context for its pharmacological properties and guides strategies for sustainable sourcing or synthetic production for therapeutic applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.02660867 g/mol

Monoisotopic Mass

178.02660867 g/mol

Heavy Atom Count

13

Melting Point

262.0 掳C

UNII

XC84571RD2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

486-35-1

Wikipedia

Daphnetin

Dates

Modify: 2023-08-15
Rajniak et al. Biosynthesis of redox-active metabolites in response to iron deficiency in plants. Nature Chemical Biology, doi: 10.1038/s41589-018-0019-2, published online 26 March 2018

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